Cypermethrin
Overview
Description
Cypermethrin is a synthetic pyrethroid insecticide widely used in agriculture and pest control. It is known for its fast-acting neurotoxic effects on insects, making it an effective tool for managing pest populations. This compound is non-systemic and non-volatile, acting primarily through contact and ingestion. It is commonly found in household insecticides and agricultural products .
Mechanism of Action
Target of Action
Cypermethrin, a synthetic pyrethroid insecticide, primarily targets the sodium channels of the nerve membrane . These sodium channels play a crucial role in the transmission of nerve impulses in many organisms, including insects, which are the primary targets of this compound .
Mode of Action
This compound acts as a fast-acting neurotoxin . It interferes with the normal functioning of the nervous system by prolonging the opening of sodium channels during the re-polarization phase . This disruption leads to spontaneous depolarization of the membranes or repetitive discharges, causing hyperactivity at low concentrations and paralysis at high concentrations .
Biochemical Pathways
This compound affects various biochemical pathways. It modulates chloride, voltage-gated calcium, and potassium channels . It also alters the activity of glutamate and acetylcholine receptors and the level of neurotransmitters, including gamma-aminobutyric acid and dopamine . These changes can disrupt the normal functioning of the nervous system, leading to the symptoms of toxicity.
Pharmacokinetics
This compound exhibits poor absorption through the skin, but it is readily absorbed from the gastrointestinal tract and by inhalation . Once absorbed, it is quickly metabolized in the liver to non-toxic metabolites, which are then eliminated through urine . The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), significantly impact its bioavailability and toxicity.
Result of Action
The action of this compound at the molecular and cellular levels leads to a range of effects. It can cause skin irritation, numbness, tingling, itching, and burning sensation in the eyes, loss of bladder control, seizures, and in severe cases, death . At the cellular level, it has been found to reduce cell viability and induce apoptosis in certain cells . It also increases reactive oxygen species (ROS) production and DNA damage in a dose-dependent manner .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of this compound. It is easily degraded on soil and plants but can be effective for weeks when applied to indoor inert surfaces . Exposure to sunlight, water, and oxygen accelerates its decomposition . It is highly toxic to fish, bees, and aquatic insects . Its presence in food and groundwater has raised environmental concerns .
Biochemical Analysis
Biochemical Properties
Cypermethrin acts as a neurotoxic agent, most probably acting through the central nervous system to cause repetitive nerve activity . It is readily absorbed from the gastrointestinal tract, by inhalation of dust and fine spray mist, and only minimally through intact skin .
Cellular Effects
This compound has been shown to cause toxic effects in various animals including fishes . It can cause a disturbance of the glycolipid metabolism pathways, including ascorbate and aldarate metabolism and glycerophospholipid metabolism . This compound induced apoptosis in RAW 264.7 cells .
Molecular Mechanism
This compound prolongs the opening of sodium channels in the central nervous system . The mechanisms of this compound-mediated toxicity to aquatic organisms can be defined in three basic prospects: induction of oxidative stress, disturbances in ion channels, and induction of DNA damage that can cause increased free radical production in cell and ultimately damage to cell membranes and DNA .
Temporal Effects in Laboratory Settings
In laboratory investigations, it was found that even at low concentrations of the this compound (0.3 to 4.3 mg L −1), mice and rats experienced negative side effects . This compound caused a decrease in body and organ weights, GSH levels and MI and an increase in AST, ALT, MDA, BUN, creatinine levels and the frequency of MN and CAs (break, ring, gap, acentric, etc.) .
Dosage Effects in Animal Models
Studies investigating the toxic effects of this compound in mice, the 50–250 mg/kg dose range of this compound was preferred . All three doses of this compound caused toxicity in different cell types .
Metabolic Pathways
This compound is deactivated by enzymatic hydrolysis to several carboxylic acid metabolites, which are eliminated in the urine . Analysis of the degradation products led to identification of nine metabolites of this compound, which revealed that this compound could be degraded first by cleavage of its ester bond, followed by degradation of the benzene ring, and subsequent metabolism .
Transport and Distribution
Because of its physical and chemical characteristics, this compound is comparatively immobile in the outdoor environment and transport between media is restricted . It has a very low vapour pressure and water solubility and is strongly adsorbed from aqueous solutions by solid surfaces .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cypermethrin is synthesized through a multi-step process involving the reaction of phenoxybenzaldehyde with sodium cyanide in the presence of a phase transfer catalyst. The resulting intermediate is then reacted with 2,2-dichlorovinyl-2,2-dimethylcyclopropanecarboxylate to form this compound. The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar reaction pathways as in laboratory settings. The process includes the use of high-efficiency reactors, continuous monitoring of reaction conditions, and purification steps to obtain the final product with high purity. The production process is designed to minimize environmental impact and ensure worker safety .
Chemical Reactions Analysis
Types of Reactions: Cypermethrin undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions can lead to the formation of different metabolites and degradation products.
Common Reagents and Conditions:
Hydrolysis: this compound can be hydrolyzed in the presence of water and enzymes, leading to the formation of carboxylic acid derivatives.
Oxidation: Oxidative degradation of this compound can occur in the presence of oxidizing agents, resulting in the formation of various oxidized metabolites.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of this compound.
Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, and other oxidized or reduced metabolites. These products are often less toxic than the parent compound and can be further degraded by environmental processes .
Scientific Research Applications
Cypermethrin has a wide range of scientific research applications across various fields:
Chemistry:
- Used as a model compound for studying the degradation and environmental fate of pyrethroid insecticides.
- Employed in analytical chemistry for developing detection and quantification methods using techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) .
Biology:
- Investigated for its effects on non-target organisms, including beneficial insects, aquatic life, and soil microorganisms.
- Studied for its role in disrupting the nervous systems of insects, providing insights into neurotoxic mechanisms .
Medicine:
- Explored for its potential use in treating parasitic skin diseases due to its insecticidal properties .
- Evaluated for its toxicological effects on human health, including potential risks of exposure and safety measures .
Industry:
- Widely used in agricultural practices to control pests on crops, thereby improving crop yield and quality.
- Utilized in household pest control products to manage infestations of ants, cockroaches, and other insects .
Comparison with Similar Compounds
- Deltamethrin
- Permethrin
- Alpha-cypermethrin
- Zeta-cypermethrin
Cypermethrin’s unique combination of fast-acting neurotoxicity, broad-spectrum effectiveness, and relatively low mammalian toxicity makes it a valuable tool in pest management and scientific research.
Properties
IUPAC Name |
[cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAATUXNTWXVJKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2NO3 | |
Record name | CYPERMETHRIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0246 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023998 | |
Record name | Cypermethrin | |
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Molecular Weight |
416.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
An emulsifiable concentrate or wettable powder composed of a mixture of eight different isomers; [EXTOXNET], YELLOW VISCOUS LIQUID-TO-PASTE WITH CHARACTERISTIC ODOUR., Yellow viscous liquid or semi-solid. Pure isomers are colorless crystals. | |
Record name | Cypermethrin | |
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Record name | CYPERMETHRIN | |
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Record name | CYPERMETHRIN | |
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Solubility |
Soluble in methanol, acetone, xylene, dichloromethane, In acetone, chloroform, cyclohexanone, xylene greater than 450, ethanol 337, hexane 103 (all in g/L at 20 °C)., Soluble in methanol and methylene dichloride, In water, 4X10-3 mg/L at 20 °C, Solubility in water: none | |
Record name | CYPERMETHRIN | |
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Record name | CYPERMETHRIN | |
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Density |
1.25 g/cu cm at 20 °C, Relative density (water = 1): 1.1 | |
Record name | CYPERMETHRIN | |
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Vapor Density |
1.25 | |
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Vapor Pressure |
1.7X10-9 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C:, 1.7x10-9 mmHg | |
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Mechanism of Action |
Pyrethroid insecticides are synthetic neurotoxins patterned after the naturally occurring pyrethrins. Their mechanism of action is thought to involve effects primarily at the voltage-sensitive sodium channel of both insect & mammalian neurons, although recent studies have raised the possibility that these cmpds may also act at the gamma-aminobutyric acid receptor-chloride ionophore complex. Here we show that active pyrethroids of the alpha-cyano-3-phenoxybenzyl class allosterically enhance the binding of (3)H-batrachotoxinin-A 20-alpha-benzoate to voltage-sensitive sodium channels of rat brain in a dose-dependent & stereospecific manner. Comparison of the rank order of potency for enhancement of (3)H-batrachotoxinin-A 20-alpha-benzoate binding & insecticidal activity in a series of toxic steroisomers of cypermethrin, representative of the class, reveals a correlation between the two measures. These results support a sodium channel site model for pyrethroid action & suggest a useful & practical method to help evaluate the relationship between the sodium channel & insecticidal potency for members of this class of cmpds., Following absorption through the chitinous exoskeleton of arthropods, pyrethrins stimulate the nervous system, apparently by competitively interfering with cationic conductances in the lipid layer of nerve cells, thereby blocking nerve impulse transmissions. Paralysis and death follow. /Pyrethrins/, The efforts of this study were directed at defining the importance of esterases, mixed function oxidases and mitochondrial respiratory chain enzymes in in vitro covalent binding of cismethrin and the two cyanopyrethroids, cypermethrin and deltamethrin to phenobarbital induced rat liver homogenate and microsomes. Each enzyme system was selectively inhibited to elucidate the activation mechanism involved. Piperonyl-butoxide and carbon-monoxide were used to inhibit mixed function oxidases. Tetraethylpyrophosphate inhibited esterase and trichloropropene-oxide inhibited epoxide-hydrolase. Potassium cyanide or rotenone was used to block the mitochondrial electron transport. The study demonstrated that covalent binding of cismethrin, cypermethrin, and deltamethrin was dependent on pyrethroid concentration. Inhibition of esterases and mitochondrial respiration only slightly altered the covalent binding level. Inhibition of cytochrome p450 and mixed function oxidases reduced the covalent binding, making it almost nonexistent. The covalent binding was decreased by 50% through an 80% inhibition of epoxide-hydrolase. In vitro, the comparison of data between alcohol and acid labeling of the same pyrethroid suggested that the whole molecule was bound to proteins in an activation process, perhaps epoxidation, and that hydrolysis could only occur afterwards. The role of cytochrome p450 dependent monooxygenases in the covalent binding process was stressed., Interaction with sodium channels is not the only mechanism of action proposed for the pyrethroids. Their effects on the CNS have led various workers to suggest actions via antagonism of gamma-aminobutyric acid (GABA)-mediated inhibition, modulation of nicotinic cholinergic transmission, enhancement of noradrenaline release, or actions on calcium ions. Since neurotransmitter specific pharmacological agents offer only poor or partial protection against poisoning, it is unlikely that one of these effects represents the primary mechanism of action of the pyrethroids, & most neurotransmitter release is secondary to incr sodium entry. /Pyrethroids/, For more Mechanism of Action (Complete) data for CYPERMETHRIN (12 total), please visit the HSDB record page. | |
Record name | CYPERMETHRIN | |
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Color/Form |
Viscous semi-solid, Colorless crystals - pure isomers | |
CAS No. |
52315-07-8, 97955-44-7 | |
Record name | Cypermethrin | |
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Record name | α-cyano-3-phenoxybenzyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |
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Record name | CYPERMETHRIN | |
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Melting Point |
70 °C, MP: 60-80 °C (technical), 60-80 °C, 158 °F | |
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Retrosynthesis Analysis
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